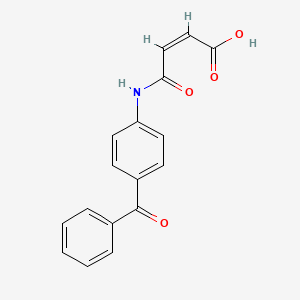

N-(4-benzoylphenyl)maleamic Acid

Description

Properties

CAS No. |

174603-69-1 |

|---|---|

Molecular Formula |

C17H13NO4 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

4-(4-benzoylanilino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C17H13NO4/c19-15(10-11-16(20)21)18-14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-11H,(H,18,19)(H,20,21) |

InChI Key |

NOXAGFBCQHLMOT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzoylphenyl)maleamic Acid typically involves the reaction of maleic anhydride with 4-aminobenzophenone. The reaction proceeds through the formation of an intermediate maleamic acid, which is then purified to obtain the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzoylphenyl)maleamic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding maleimide derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The maleamic acid moiety can undergo substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include N-substituted maleimides, hydroxylated derivatives, and various substituted maleamic acids. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

N-(4-benzoylphenyl)maleamic Acid has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of photoreactive polymers and nanoparticles.

Biology: The compound is studied for its potential as a biochemical probe and in drug delivery systems.

Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes and proteins.

Industry: It finds applications in the production of advanced materials, including adhesives and coatings.

Mechanism of Action

The mechanism of action of N-(4-benzoylphenyl)maleamic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The benzoylphenyl group can engage in π-π interactions and hydrogen bonding, while the maleamic acid moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions modulate the activity of the target, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Aryl Maleamic Acids

| Compound | Key Substituent | C=O Bond Conformation | Dihedral Angle (°) | C2–C3 Bond Length (Å) | Hydrogen Bonding Patterns |

|---|---|---|---|---|---|

| N-(2-Chloro-4-nitrophenyl) [1,3] | -Cl (ortho), -NO₂ | Anti-parallel C=O/N–H | N/A | 1.327 | Intra: O–H⋯O; Inter: N–H⋯O, O–H⋯O chains |

| N-(4-Methoxyphenyl) [12] | -OCH₃ (para) | Anti C=O/O–H (rare) | 3.43–5.79 | N/A | Planar structure with weak intermolecular bonds |

| N-(4-Nitrophenyl) [13] | -NO₂ (para) | Not reported | N/A | N/A | Likely similar to nitro derivatives |

| N-(4-Fluorophenyl) [7] | -F (para) | Not reported | N/A | N/A | Predominantly intermolecular H-bonding |

Key Observations :

- Substituent Position : Ortho-substituents (e.g., Cl in [1,3]) induce steric effects, stabilizing anti-parallel C=O/N–H conformations. Para-substituents (e.g., -OCH₃ [12]) allow near-planar arrangements.

- Bond Lengths : The C2–C3 bond in N-(2-chloro-4-nitrophenyl) (1.327 Å) confirms double-bond character, typical of maleamic acids .

- Dihedral Angles : Smaller angles in N-(4-methoxyphenyl) (3.43°–5.79°) suggest greater planarity due to electron-donating -OCH₃ .

Key Observations :

- Electron-Withdrawing Groups: Nitro (-NO₂) and chloro (-Cl) substituents enhance thermal stability via resonance and inductive effects .

- Synthesis Methods : Most derivatives are synthesized via condensation of maleic anhydride with substituted anilines in aprotic solvents (e.g., toluene), followed by acid workup .

Table 3: Hydrogen Bonding and Functional Relevance

Q & A

Q. What statistical methods analyze batch-to-batch variability in synthesis yields?

- Methodology : Apply Design of Experiments (DoE, e.g., ANOVA) to optimize reaction parameters (temperature, solvent ratio). Principal Component Analysis (PCA) correlates spectroscopic data with purity trends. Control charts (3σ limits) monitor reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.